Inhibitory Potency of PALA vs. Close Structural Analogs on E. coli ATCase
Sparfosic acid (PALA) exhibits a Ki of 27 nM against E. coli ATCase, demonstrating high potency [1]. This is in stark contrast to its close structural analogs. PALG and PALA(F), which differ by minor modifications to the aspartate moiety, show negligible inhibition with IC50 values greater than 5 mM (5000 nM) [1]. PALA(FF) shows no inhibition at all [1].
| Evidence Dimension | ATCase Inhibition (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 27 nM (against E. coli ATCase) |
| Comparator Or Baseline | PALG: IC50 > 5000 nM; PALA(F): IC50 > 5000 nM; PALA(FF): No inhibition |
| Quantified Difference | PALA is >185-fold more potent than PALG and PALA(F) |
| Conditions | In vitro enzymatic assay using E. coli ATCase |
Why This Matters
This direct comparison quantifies that even minor structural modifications to PALA result in a near-complete loss of inhibitory activity, confirming its specific molecular design is essential for potent ATCase binding.
- [1] Lei Z, Wang B, Lu Z, Wang N, Tan H, Zheng J, Jia Z. New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development. FEBS J. 2020;287(16):3579-3599. (See Table 1) View Source
